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Compound of Interest

4-Hydroxy-2-methoxy-3-
Compound Name:

methylbenzaldehyde

Cat. No.: B8548520

Executive Summary & Chemical Identity[1][2]

4-hydroxy-2-methoxy-3-methylbenzaldehyde is a trisubstituted benzaldehyde derivative.[1]
[2] Its structural proximity to Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Isovanillin makes
analytical resolution critical.[1] This compound is often encountered as a byproduct in the
formylation of substituted phenols or as a degradation product in lignin chemistry.[2]

Critical Nomenclature Alert: Databases often conflate this compound with Trimetazidine
Impurity N (4-hydroxy-2,3-dimethoxybenzaldehyde, CAS 69471-05-2).[1][2]

o Target Compound: 4-hydroxy-2-methoxy-3-methylbenzaldehyde (Formula: COH1003 |
MW: 166.17 g/mol ).[1][2]

o Common Database Error: CAS 69471-05-2 is frequently listed with the name of the target
compound but the molecular weight of the dimethoxy analog (MW 182.17).[1]

» Action: Always verify the molecular ion (

) via Mass Spectrometry before proceeding with standard preparation.

Physicochemical Profile
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Property

Value (TheoreticallExperimental)

Molecular Formula

Molecular Weight 166.17 g/mol

Appearance Off-white to pale yellow crystalline powder
Soluble in Methanol, Ethanol, DMSO, Ethyl

Solubility Acetate; Sparingly soluble in water (pH

dependent)

pKa (Phenolic)

~7.5 - 8.0 (Est.)[1][3][4][5][6][7]

LogP

~1.6

Analytical Workflow Strategy

The characterization strategy prioritizes the differentiation of positional isomers (methyl vs.

methoxy placement).[2]
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Raw Material
(Target: CO9H1003)

Step 1: Mass Spectrometry Check
(Confirm MW 166 vs 182)

MW Confirmed (166)\\\
\

Step 2: Structural Elucidation
(1H & 13C NMR, NOESY)

Structure Validated

Step 3: Purity & Assay

(RP-HPLC-UV) MW Mismatch (Reject)

Step 4: Volatile Impurities
(GC-MS Silylation)

e e e i — — — ——— — —————————————

Final CoA Generation

Click to download full resolution via product page

Figure 1: Analytical workflow emphasizing the critical molecular weight verification step.

Protocol 1: Structural Elucidation (Spectroscopy)[1]
[2]

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to distinguish the 2-methoxy-3-methyl substitution pattern from
isomers like Vanillin (3-methoxy).[1][2]
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Methodology:
e Solvent: DMSO-
(preferred for identifying the phenolic -OH) or CDCI

1]

e Frequency: 400 MHz or higher.

Expected Chemical Shifts (DMSO-

):

e Aldehyde (-CHO): Singlet,
10.0 - 10.2 ppm.[1][2]

e Phenolic (-OH): Broad singlet,
9.5 - 10.5 ppm (exchangeable with D
0).[11[2]

o Aromatic Protons (H-5, H-6):
o The substitution is at 1(CHO), 2(OMe), 3(Me), 4(OH).[2]
o Protons remain at positions 5 and 6.[2]
o Pattern: Two doublets (ortho-coupling,

Hz).

o 6.8 —7.6 ppm region.[2]

e Methoxy (-OCH
): Singlet,

3.7 — 3.9 ppm (Integration: 3H).[1][2]
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« Methyl (-CH

): Singlet,

2.1 — 2.3 ppm (Integration: 3H).[1][2] Note: An aromatic methyl is significantly upfield from a
methoxy group.[1][2]

Interpretation Logic:

 If you see two methoxy signals (~3.8 ppm) and no methyl signal (~2.2 ppm), the compound
is the impurity 4-hydroxy-2,3-dimethoxybenzaldehyde (MW 182).[1]

 NOESY Experiment: Critical for confirming regiochemistry.[2] Irradiation of the Methoxy
group should show NOE enhancement of the Aldehyde proton (indicating 2-position) but not
the aromatic protons (blocked by 3-methyl).[1]

B. Mass Spectrometry (MS)[2]

« lonization: ESI (Negative mode preferred for phenolics) or EI (GC-MS).[1][2]
e Target lon:
o ESI(-):
[1112]
o EI (70eV):
2]
» Fragmentation (EI):
o 166 (Molecular lon)[1]
o 165 (

, Stable quinoid structure)[1][2]

o 137 (Loss of CHO,

1]

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://www.catorm.com/p/19439.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8548520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

o 122 (Loss of CHO + Me)

Protocol 2: Chromatographic Purity (HPLC-UV)[1][2]

Separation of this compound from Vanillin and Isovanillin requires pH control to suppress

ionization of the phenolic hydroxyl group.

Method Parameters

Parameter Condition
C18 End-capped (e.g., Agilent Zorbax Eclipse
Column Plus or Waters XBridge),

mm, 3.5 um

Mobile Phase A

0.1% Formic Acid in Water (pH ~2.[1][2]7)

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate

1.0 mL/min

Column Temp

30°C

UV at 280 nm (aromatic ring) and 310 nm

Detection (conjugated aldehyde)
Injection Vol 5-10puL
Gradient Program
Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 60 Linear Gradient
18.0 90 Wash
20.0 90 Hold
20.1 10 Re-equilibration
25.0 10 End
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Scientific Rationale:

Acidic Mobile Phase: The pKa of the phenol is ~8.[2] At neutral pH, partial ionization causes
peak tailing.[2] 0.1% Formic acid ensures the analyte remains protonated (neutral),
sharpening the peak shape and increasing retention on the C18 phase.

Wavelength Selection: 280 nm is universal for phenols. 310 nm is more specific for the
conjugated benzaldehyde system, reducing interference from non-carbonyl impurities.[2]

Protocol 3: GC-MS for Volatile Impurities[1][2]

Due to the aldehyde functionality, this molecule can be analyzed by GC, though derivatization

iImproves peak shape.[2]

Silylation Protocol (BSTFA):

Weigh ~5 mg of sample into a GC vial.[2]

Add 500 pL anhydrous Pyridine.

Add 200 pL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]
Incubate at 60°C for 30 minutes.

Inject 1 pL into GC-MS (Split 10:1).

Result: The Phenolic -OH will be silylated (TMS ether).[1] The Aldehyde -CHO remains
underivatized or forms a TMS-enol ether depending on conditions (usually remains -CHO
under mild conditions).[1]

Shift: MW increases by 72 Da (replacement of H with SiMe

). Target

2]
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» National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for
Vanillin (Isomer Comparison).Link[1]

e Sinha, A. K., et al. (2007).[2][9] "Development and validation of an RP-HPLC method for
guantitative determination of vanillin and related phenolic compounds.” Journal of Separation
Science. Link
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Hydroxy-2,3-dimethoxybenzaldehyde CAS#: 69471-05-2 [amp.chemicalbook.com]
e 2.[69471-05-2] £ FT21_CATO|ARHEMR(EE - CATORRAESR{E/EM [catorm.com]
o 3. researchgate.net [researchgate.net]

o 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives — Oriental
Journal of Chemistry [orientjchem.org]

e 5. mdpi.com [mdpi.com]

e 6. WO2015034820A1 - Compounds useful as immunomodulators - Google Patents
[patents.google.com]

7. researchgate.net [researchgate.net]

8. 69471-05-2 CAS Manufactory [m.chemicalbook.com]

9. semanticscholar.org [semanticscholar.org]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.catorm.com/p/19439.html
https://www.benchchem.com/product/b8548520?utm_src=pdf-body
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://m.chemicalbook.com/ProdSupplierGWCB63249202_EN.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FProductChemicalPropertiesCB8269550.htm
https://www.catorm.com/p/19439.html
https://www.catorm.com/p/19439.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FVanillin
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://www.semanticscholar.org/paper/A-simple-and-rapid-HPLC-technique-for-vanillin-in-Waliszewski-Pard%C3%ADo/45b14258bd903b6fdc1290ae337d2969345fb412
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F17315538%2F
https://www.catorm.com/p/19439.html
https://www.semanticscholar.org/paper/A-simple-and-rapid-HPLC-technique-for-vanillin-in-Waliszewski-Pard%C3%ADo/45b14258bd903b6fdc1290ae337d2969345fb412
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.scientific.net%2FAMR.236-238.2526
https://www.catorm.com/p/19439.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://www.benchchem.com/product/b8548520?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ProductChemicalPropertiesCB63249202_EN.htm
https://www.catorm.com/p/19439.html
https://www.researchgate.net/publication/309606560_Synthesis_and_Characterization_of_4-Phenacyloxy_Benzaldehyde_Derivatives
https://www.orientjchem.org/vol32no5/synthesis-and-characterization-of-4-phenacyloxy-benzaldehyde-derivatives/
https://www.orientjchem.org/vol32no5/synthesis-and-characterization-of-4-phenacyloxy-benzaldehyde-derivatives/
https://www.mdpi.com/2076-3417/11/18/8276
https://patents.google.com/patent/WO2015034820A1/en%3Foq%3DWO%2B2015%252f034820%2BA1.%2BWO2015034820%2BA1
https://patents.google.com/patent/WO2015034820A1/en%3Foq%3DWO%2B2015%252f034820%2BA1.%2BWO2015034820%2BA1
https://www.researchgate.net/publication/269351134_Simultaneous_Separation_and_Determination_of_Vanillin_and_O-Vanillin_by_CE_Compared_with_HPLC
https://m.chemicalbook.com/ProdSupplierGWCB63249202_EN.htm
https://www.semanticscholar.org/paper/A-simple-and-rapid-HPLC-technique-for-vanillin-in-Waliszewski-Pard%C3%ADo/45b14258bd903b6fdc1290ae337d2969345fb412
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8548520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Note: Analytical Characterization of 4-
Hydroxy-2-methoxy-3-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8548520#analytical-methods-for-the-
characterization-of-4-hydroxy-2-methoxy-3-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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